N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide
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Overview
Description
N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide: is a synthetic compound often used in scientific research. It is a deuterated analog of a naturally occurring ceramide, which plays a crucial role in cellular signaling and structural integrity of cell membranes. The deuterium atoms in this compound make it particularly useful in mass spectrometry and other analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as octadecanoic acid and deuterated heptadecanol.
Formation of Amide Bond: The octadecanoic acid is first activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This activated acid is then reacted with deuterated heptadecanol to form the amide bond.
Hydroxylation: The resulting intermediate is then subjected to hydroxylation using a suitable oxidizing agent like osmium tetroxide (OsO4) to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch reactions under controlled conditions. The process includes:
Bulk Synthesis: Utilizing large reactors to handle the starting materials and reagents.
Purification: Employing techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) to achieve high purity.
Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC).
Reduction: The amide bond can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Halides, ethers
Scientific Research Applications
N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide is widely used in various fields of scientific research:
Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for tracing metabolic pathways and studying lipidomics.
Biology: It helps in understanding the role of ceramides in cell signaling, apoptosis, and membrane structure.
Medicine: Research involving this compound contributes to the development of therapies for diseases related to ceramide metabolism, such as cancer and neurodegenerative disorders.
Industry: It is used in the formulation of cosmetics and skincare products due to its role in maintaining skin barrier function.
Mechanism of Action
The mechanism by which N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide exerts its effects involves:
Molecular Targets: It interacts with enzymes involved in ceramide metabolism, such as ceramidases and sphingomyelinases.
Pathways: It influences signaling pathways related to cell growth, differentiation, and apoptosis. The deuterium atoms provide stability and allow for precise tracking in metabolic studies.
Comparison with Similar Compounds
Similar Compounds
N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide: The non-deuterated analog, which is less stable in mass spectrometry applications.
N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-hexadecanamide: A shorter chain analog with different physical properties and biological activities.
Uniqueness
N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)heptadecyl-d3]-octadecanamide is unique due to its deuterium labeling, which enhances its stability and makes it an invaluable tool in analytical chemistry and metabolic studies. Its specific structure allows for detailed investigation of ceramide-related pathways and functions.
Properties
IUPAC Name |
18,18,18-trideuterio-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]octadecanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H73NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h34-35,38-39H,3-33H2,1-2H3,(H,37,40)/t34-,35+/m0/s1/i1D3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTJQXAANJHSCE-HVVNVICOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H73NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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